N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide
Description
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 5-chlorothiophene moiety and a methoxyethyl side chain. Its molecular formula is C₁₃H₁₆ClN₃O₃S, with a molecular weight of 329.80 g/mol . The compound features a carboxamide group bridging two heteroaromatic systems: a 4-methylthiophene ring and a 5-chlorothiophene unit substituted with a methoxyethyl group.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S2/c1-8-5-11(18-7-8)13(16)15-6-9(17-2)10-3-4-12(14)19-10/h3-5,7,9H,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOTXOILXVSIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide typically involves the following steps:
Formation of the Chlorothiophene Intermediate: The initial step involves the chlorination of thiophene to form 5-chlorothiophene-2-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl2) as the chlorinating agent.
Introduction of the Methoxyethyl Group: The next step involves the reaction of the chlorothiophene intermediate with 2-methoxyethylamine. This reaction is typically carried out in the presence of a base such as triethylamine (TEA) to facilitate the nucleophilic substitution.
Formation of the Carboxamide: The final step involves the reaction of the intermediate with 4-methylthiophene-2-carboxylic acid chloride to form the desired carboxamide. This reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting the carboxamide to an amine.
Substitution: The chlorinated thiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Pathways: It can modulate signaling pathways related to inflammation and oxidative stress, including the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide with structurally related thiophene carboxamides:
Key Observations:
- Substituent Effects: The target compound’s 5-chlorothiophene and methoxyethyl groups contrast with analogs bearing nitro (e.g., ) or fluorophenyl (e.g., ) substituents.
- Molecular Weight : The target compound (329.80 g/mol) is heavier than simpler analogs like N-(2-nitrophenyl)thiophene-2-carboxamide (248.26 g/mol) due to its branched methoxyethyl side chain .
- logP : N-(2-(4-Fluorophenyl)ethyl)-5-methylthiophene-2-carboxamide has a logP of 3.17 , indicating moderate lipophilicity . Similar values are expected for the target compound, given its chloro and methoxy substituents.
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-methylthiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the following features:
- Molecular Formula : C20H19ClN4O2S2
- Molecular Weight : 447.0 g/mol
- IUPAC Name : N-[2-[[(5-chlorothiophen-2-carbonyl)amino]methyl]phenyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide
The compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may be effective in treating infections caused by resistant bacterial strains.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies using animal models of inflammation revealed a reduction in inflammatory markers, suggesting that it may inhibit pathways associated with chronic inflammation.
Research Findings and Case Studies
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of Bacterial Cell Wall Synthesis : Its action against bacteria may involve interference with peptidoglycan synthesis.
- Cytokine Modulation : The anti-inflammatory effects are likely mediated through the downregulation of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
